Dodecanedioyl Dichloride: A Technical Guide for Advanced Research
Dodecanedioyl Dichloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioyl dichloride (CAS Number: 4834-98-4) is a long-chain aliphatic diacyl chloride.[1] Its bifunctional nature, with two reactive acyl chloride groups, makes it a valuable monomer for the synthesis of various polymers, particularly polyamides and polyesters. The long twelve-carbon chain of dodecanedioyl dichloride imparts flexibility, hydrophobicity, and low moisture absorption to the resulting polymers, properties that are highly desirable in advanced materials and specialized biomedical applications. This technical guide provides an in-depth overview of dodecanedioyl dichloride, including its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers in materials science and drug development.
Physicochemical Properties
Dodecanedioyl dichloride is a liquid at room temperature with a pungent odor. Its key physical and chemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 4834-98-4 | [1] |
| Molecular Formula | C₁₂H₂₀Cl₂O₂ | [1] |
| Molecular Weight | 267.19 g/mol | [1] |
| Appearance | Clear yellow to brown liquid | |
| Density | 1.069 g/mL at 25 °C | [1] |
| Boiling Point | 140 °C at 0.5 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index | n20/D 1.468 | [1] |
| Vapor Pressure | <0.75 mmHg at 20 °C |
Synthesis of Dodecanedioyl Dichloride
Dodecanedioyl dichloride is typically synthesized from its corresponding dicarboxylic acid, dodecanedioic acid, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this conversion due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.
Caption: Synthesis of Dodecanedioyl Dichloride.
Experimental Protocol: Synthesis from Dodecanedioic Acid
Materials:
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Dodecanedioic acid
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Thionyl chloride (SOCl₂)
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Dry toluene (or other inert solvent)
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Distillation apparatus
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Reaction flask with a reflux condenser and a gas outlet to neutralize HCl and SO₂
Procedure:
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In a fume hood, charge a round-bottom flask with dodecanedioic acid.
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Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A dry, inert solvent like toluene can be used.
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Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
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Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
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The crude dodecanedioyl dichloride can be purified by vacuum distillation.
Applications in Polymer Synthesis
The primary application of dodecanedioyl dichloride is in the synthesis of long-chain polyamides and polyesters. These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance.
Polyamide Synthesis (Nylon 12,X)
Dodecanedioyl dichloride is a key monomer in the synthesis of specialty nylons, such as Nylon 12,12, where it is reacted with a diamine containing twelve carbon atoms (1,12-dodecanediamine). The resulting polyamide has a low density of amide linkages, leading to lower moisture absorption and greater dimensional stability compared to shorter-chain nylons. The synthesis can be carried out via interfacial polymerization or melt polymerization.
Caption: Interfacial Polymerization Workflow.
Experimental Protocol: Interfacial Polymerization of Nylon 12,12
Materials:
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Dodecanedioyl dichloride
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1,12-Dodecanediamine
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An organic solvent immiscible with water (e.g., hexane, dichloromethane)
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Water
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A base to neutralize HCl byproduct (e.g., sodium hydroxide, sodium carbonate)
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A beaker or a reaction vessel
Procedure:
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Prepare an aqueous solution of 1,12-dodecanediamine containing a stoichiometric amount of a base like sodium hydroxide.
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Prepare a solution of dodecanedioyl dichloride in an organic solvent.
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Carefully pour the organic solution onto the aqueous solution in a beaker to create two distinct layers.
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A film of polyamide (Nylon 12,12) will form at the interface of the two liquids.
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Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of nylon can be drawn from the interface.
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The freshly formed polymer should be washed thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.
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The polymer can then be dried in a vacuum oven.
Relevance in Drug Development and Delivery
While direct applications of dodecanedioyl dichloride in pharmaceuticals are not common, its role in polymer synthesis is highly relevant to the field of drug delivery. Polyamides and polyesters derived from long-chain monomers are being explored for various biomedical applications due to their biocompatibility and tunable degradation rates.[2]
Potential Applications Include:
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Microencapsulation: Dodecanedioyl dichloride can be used in interfacial polymerization to create microcapsules for the controlled release of drugs. The polymer shell's thickness and permeability can be controlled by adjusting the reaction conditions, thus modulating the drug release profile.
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Biodegradable Polymers: Polyesters synthesized from dodecanedioyl dichloride and biocompatible diols can be designed to be biodegradable. The long aliphatic chain can influence the degradation kinetics, making these polymers suitable for long-term implantable drug delivery systems.
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Hydrophobic Drug Formulation: The hydrophobic nature of polymers derived from dodecanedioyl dichloride can be advantageous for encapsulating and delivering poorly water-soluble drugs, enhancing their bioavailability.[2]
Safety and Handling
Dodecanedioyl dichloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents to release hydrochloric acid, which is corrosive and toxic.
Hazard Statements:
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Causes severe skin burns and eye damage.
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May cause respiratory irritation.
Precautionary Measures:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wear protective gloves/protective clothing/eye protection/face protection.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Dodecanedioyl dichloride is a key chemical intermediate for the synthesis of high-performance long-chain polymers. Its unique properties make the resulting polyamides and polyesters valuable for a range of applications, from advanced materials to innovative drug delivery systems. For researchers and professionals in drug development, understanding the chemistry and polymerization of dodecanedioyl dichloride opens up possibilities for creating novel biocompatible and biodegradable materials for controlled and targeted therapeutic delivery. Proper handling and storage are crucial due to its corrosive and reactive nature.
